molecular formula C11H17NO B2891314 (1R)-3-(dimethylamino)-1-phenylpropan-1-ol CAS No. 40116-79-8

(1R)-3-(dimethylamino)-1-phenylpropan-1-ol

Cat. No.: B2891314
CAS No.: 40116-79-8
M. Wt: 179.263
InChI Key: VELGOYBSKBKQFF-LLVKDONJSA-N
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Description

(1R)-3-(dimethylamino)-1-phenylpropan-1-ol is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.263. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Coordination Properties of Thioureas

A review on the chemistry and coordination properties of thioureas highlights the versatile applications of compounds with nitrogen substituents in coordination chemistry. Thioureas, possessing general formula R1C(O)N(1)HC(S)N(3)R2R3, demonstrate significant potential in forming ligands for coordination complexes. Their interaction with metals and role in intermolecular hydrogen bonding suggest that compounds like "(1R)-3-(dimethylamino)-1-phenylpropan-1-ol" could be investigated for similar coordination properties or as ligands in metal complexes, contributing to various fields including catalysis and materials science (Saeed, Flörke, & Erben, 2014).

Pharmacological and Biological Activities of Natural Compounds

The investigation into the pharmacological and biological activities of natural compounds like nerolidol shows the growing interest in understanding how these molecules interact with biological systems. Given that "this compound" shares functional groups with many biologically active compounds, research could potentially explore its bioactivity, therapeutic effects, and mechanism of action within human health and disease management contexts (Chan et al., 2016).

Caffeic Acid Derivatives and Therapeutic Applications

The exploration of caffeic acid derivatives for their broad spectrum of biological activities suggests a framework within which the activities of "this compound" could be studied. Given its structural uniqueness, research might uncover novel biological interactions or therapeutic applications in areas associated with oxidative stress or other pathological conditions (Silva, Oliveira, & Borges, 2014).

Sigma-1 Receptor and Neurodegenerative Diseases

Research on the sigma-1 receptor, an intracellular chaperone, illuminates the complex interplay between small molecules and neurodegenerative disease pathways. Investigating compounds like "this compound" in the context of sigma-1 receptor modulation could open new avenues for the treatment of Alzheimer's, Parkinson's, and other neurodegenerative disorders, highlighting the potential for such compounds in early therapeutic interventions (Penke, Fülöp, Szùcs, & Frecska, 2017).

Properties

IUPAC Name

(1R)-3-(dimethylamino)-1-phenylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELGOYBSKBKQFF-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC[C@H](C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Sodium borohydride (6.7 g) was slowly added to a solution of 3-dimethylaminopropiophenone (15.5 g) in 2-propanol (125 ml) and methanol (25 ml). After two hrs, the reaction mixture was stirred with water and extracted with ethyl acetate-ether. The organic extract was washed with water and saturated sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and the filtrate was evaporated to give 15.2 g (97%) of 3-dimethylamino-1-phenyl-1-propanol, as an oil. A solution of 3-dimethylamino-1-phenyl-1-propanol (15 g) in dimethylformamide (75 ml) was slowly added to a suspension of sodium hydride (60% oil-dispersion, washed with hexane, 5.5 g) in dimethylformamide (20 ml). A solution of 4-fluorobenzotrifluoride (18 g) in dimethylformamide (20 ml) was added. After two hrs, the reaction mixture was stirred with ice-water and extracted with ether. The ether extract was dried over anhydrous magnesium sulfate, filtered, and the filtrate was evaporated to provide 27 g (100%) of N,N-dimethyl-3-[ 4-(trifluoromethyl)phenoxy]benzenepropanamine.
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6.7 g
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reactant
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15.5 g
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125 mL
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25 mL
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Synthesis routes and methods II

Procedure details

In the process for the preparation of fluoxetine, as in U.S. Pat. No. 4,314,081, β-dimethylaminopropiophenone hydrochloride is used as a starting material which, after the liberation of the base, is hydrogenated with diborane, B2H4. The N,N-dimethyl-3-hydroxy-3-phenylpropylamine produced in the reaction is allowed to react with thionyl chloride in chloroform containing hydrochloric acid yielding N,N-dimethyl-3-phenyl-3-chloropropylamine. This compound is allowed to react under alkaline conditions with p-trifluoro-methylphenol by heating the mixture under reflux for 5 days and nights, after which N,N-dimethyl-3-p-trifluoromethylphenoxy-3-phenylpropylamine is produced. This compound is N-demethylated with the aid of cyanogen bromide, yielding N-methyl-N-cyano-3-(p-trifuoromethylphenoxy)-phenylpropylamine. The N-cyano group is removed from this compound by heating for 20 hours at 130° C. under reflux in a mixture of potassium hydroxide and ethylene glycol. The reaction mixture is extracted with ether and the ether phase is evaporated to dryness. The residue could further be transformed in a known manner into a pharmaceutically acceptable salt of fluoxetine.
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β-dimethylaminopropiophenone hydrochloride
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Synthesis routes and methods III

Procedure details

In that process 3-dimethylamino propiophenone (formula II) is liberated from its hydrochloride salt and reduced with diborane to yield 3-dimethylamino-1-phenyl-1-propanol (formula III) ##STR2##
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hydrochloride salt
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Synthesis routes and methods IV

Procedure details

To a solution of 313.7 g of 3-dimethylaminopropiophenone hydrochloride in 750 ml of methanol and 375 ml of water was added a saturated solution of potassium carbonate until the pH of the solution was 10. The solution was cooled to 0° C. by means of an external ice bath at which time 27.8 g of sodium borohydride were added in portions over a 4-hour period. The ice bath was removed and the reaction mixture stirred at room temperature overnight. The methanol was removed in vacuo and the resulting solution diluted with water and extracted four times with diethyl ether. The combined ether extracts were washed once with water, once with a saturated sodium chloride solution, dried over sodium sulfate, and concentrated in vacuo to provide an oil. The oil was taken up in 300 ml of hexanes and chilled overnight. The resulting crystals were recovered by filtration providing 172 g of desired subtitle intermediate as a white crystalline solid, m.p.=45°-46° C.
Name
3-dimethylaminopropiophenone hydrochloride
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313.7 g
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reactant
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0 (± 1) mol
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750 mL
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375 mL
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27.8 g
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[Compound]
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hexanes
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300 mL
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